molecular formula C19H19NO4S B2520115 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-87-0

6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

Cat. No. B2520115
CAS RN: 899214-87-0
M. Wt: 357.42
InChI Key: HFLRVUDUFMUVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, also known as MPQP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been found to have unique biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Fluorescence Derivatization Reagent for Alcohols and Amines in Liquid Chromatography

6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, has been demonstrated to be a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent allows for the detection of alcohols with high sensitivity, utilizing fluorescence to identify and quantify these compounds after their conversion to fluorescent esters. Similarly, it has shown effectiveness as a derivatization reagent for primary amines, allowing their sensitive detection in liquid chromatography analyses through fluorescence. These applications highlight the compound's utility in analytical chemistry, particularly in the identification and quantification of biological and chemical samples where alcohols and amines are of interest (Yoshida et al., 1992); (Yoshida et al., 1993).

HDAC Inhibitors for Cancer Treatment

Research into 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, compounds structurally similar to this compound, has revealed their potential as potent histone deacetylase (HDAC) inhibitors. These inhibitors have shown marked antiproliferative activity against PC-3 prostate cancer cells, highlighting a promising direction for the development of new cancer therapeutics. The ability of these compounds to suppress tumor growth in a xenograft tumor model further emphasizes their potential in cancer treatment, offering a basis for further exploration into this compound and related compounds for their antiproliferative and HDAC inhibitory activities (Liu et al., 2015).

Tubulin Polymerization Inhibition for Anticancer Activity

Methoxy-substituted 3-formyl-2-phenylindoles, closely related to the structure of this compound, have been identified for their role in inhibiting tubulin polymerization. This action is a critical mechanism for their cytostatic activity against cancer cells, including human breast cancer lines. The comparison of their activities has provided insights into the structural requirements for inhibiting tubulin polymerization, a key pathway in the development of anticancer agents. The findings suggest that compounds structurally related to this compound may hold promise in the design of new anticancer therapies by targeting microtubule assembly (Gastpar et al., 1998).

properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-3-11-20-13-18(25(22,23)15-7-5-4-6-8-15)19(21)16-12-14(24-2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLRVUDUFMUVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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